9-Oxo-9-phenylnonanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153057. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
9-oxo-9-phenylnonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c16-14(13-9-5-4-6-10-13)11-7-2-1-3-8-12-15(17)18/h4-6,9-10H,1-3,7-8,11-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUPULAAJVYXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302717 | |
| Record name | 9-Oxo-9-phenylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53702-23-1, 16269-05-9 | |
| Record name | NSC153057 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Oxo-9-phenylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Esterification
The carboxylic acid group readily undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or creating derivatives for analytical purposes.
Example Reaction:
| Alcohol | Catalyst | Product | Reference |
|---|---|---|---|
| Ethanol | Ethyl 9-oxo-9-phenylnonanoate | ||
| Methanol | Methyl 9-oxo-9-phenylnonanoate |
This reaction is reversible, with equilibrium driven by excess alcohol or water removal.
Nucleophilic Addition at the Ketone Group
The ketone at the ninth carbon participates in nucleophilic additions, forming secondary alcohols or imines.
Key Reactions:
-
Reduction:
Yields depend on steric hindrance from the phenyl group. -
Grignard Reagent Addition:
Produces tertiary alcohols after workup.
Salt Formation
The carboxylic acid reacts with bases to form salts, enhancing water solubility for biological or industrial applications.
Example:
This salt is stable under physiological pH and used in biochemical assays.
Amidation
Reaction with amines or ammonia forms amides, a key step in peptide coupling or polymer synthesis.
Conditions:
-
DCC (dicyclohexylcarbodiimide) as a coupling agent.
-
Room temperature, anhydrous solvents (e.g., THF or DMF).
Product:
Oxidation and Decarboxylation
Under strong oxidative conditions, the compound undergoes decarboxylation, producing CO and a shorter-chain ketone:
This reaction is pH-dependent and proceeds efficiently in acidic media .
Biological Interactions
While not strictly a synthetic reaction, the compound inhibits acetyl-CoA carboxylase (ACC), disrupting fatty acid biosynthesis:
This mechanism is under investigation for metabolic disorder therapeutics .
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